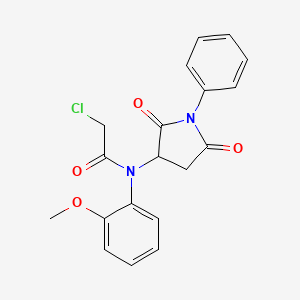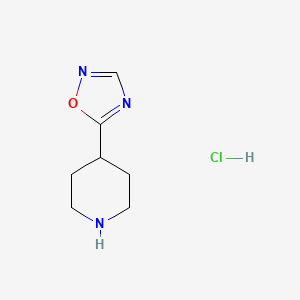
4-(2-Methyl-3-pyrrolidinyl)morpholine
Übersicht
Beschreibung
4-(2-Methyl-3-pyrrolidinyl)morpholine, also known as 4-MPM, is a synthetic molecule with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 173.25 g/mol and a melting point of 98-102°C. 4-MPM is a colorless to light yellow liquid with a pyrrolidine odor. It is soluble in water, ethanol, and diethyl ether, and is used as a building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-(2-Methyl-3-pyrrolidinyl)morpholine is used in scientific research for a variety of purposes. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a solvent in chromatography. It is also used as a ligand in coordination chemistry and as an inhibitor in enzymatic reactions.
Wirkmechanismus
4-(2-Methyl-3-pyrrolidinyl)morpholine is an organic compound that acts as a catalyst in organic reactions. It can also act as an inhibitor in enzymatic reactions, as it binds to certain enzymes and prevents them from catalyzing reactions.
Biochemische Und Physiologische Effekte
4-(2-Methyl-3-pyrrolidinyl)morpholine has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anti-tumor effects in animal studies. In addition, 4-(2-Methyl-3-pyrrolidinyl)morpholine has been found to have neuroprotective effects in animal models of Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Methyl-3-pyrrolidinyl)morpholine is a useful reagent in organic synthesis as it is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that 4-(2-Methyl-3-pyrrolidinyl)morpholine is a highly toxic compound and should be handled with caution in the laboratory.
Zukünftige Richtungen
Future studies of 4-(2-Methyl-3-pyrrolidinyl)morpholine may focus on its potential therapeutic applications. In particular, further research is needed to investigate its effects on inflammation, oxidative stress, and tumor growth. Additionally, research into its potential as a neuroprotective agent may yield promising results. Other potential future directions include exploring its potential as an insecticide and its use in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
4-(2-methylpyrrolidin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8-9(2-3-10-8)11-4-6-12-7-5-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFKQPBVWHIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpyrrolidin-3-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide](/img/structure/B1404417.png)
![2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid](/img/structure/B1404419.png)


![1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404424.png)
![2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1404427.png)

![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)
![2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1404430.png)
![1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene](/img/structure/B1404431.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)

![1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene](/img/structure/B1404435.png)